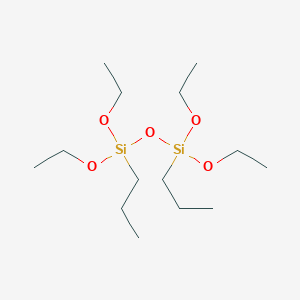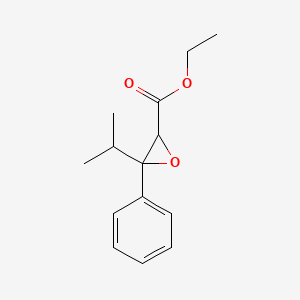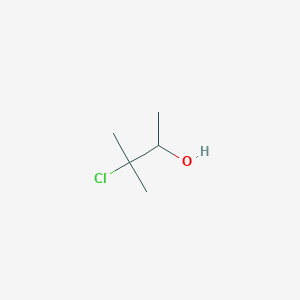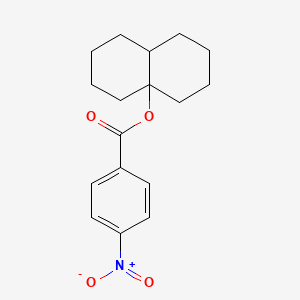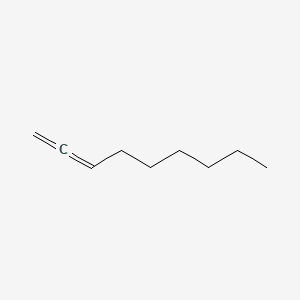
1,2-Nonadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Nonadiene is an organic compound with the molecular formula C₉H₁₆ It is a type of allene, characterized by having two double bonds adjacent to each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Nonadiene can be synthesized through the palladium-catalyzed coupling of this compound with boronic acids and imines. This reaction typically involves the use of ethyl iminoacetate or various aliphatic, aromatic, and heteroaromatic imines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes that ensure high yield and purity. The use of palladium catalysts is common in the synthesis of allenes, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Nonadiene undergoes several types of chemical reactions, including:
Hydroalumination: This reaction involves the addition of aluminum hydrides to the double bonds of this compound, resulting in the formation of various aluminum-containing products.
Cycloaddition: this compound can participate in cycloaddition reactions, forming cyclic compounds through the interaction with other unsaturated molecules.
Common Reagents and Conditions:
Hydroalumination: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is commonly used, with catalysts such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄).
Cycloaddition: Cobalt complexes with chiral bisphosphine ligands are often employed to achieve regio- and enantioselective cycloaddition reactions.
Major Products:
Hydroalumination: The primary product is 1-nonene-3-d, a deuterated species.
Cycloaddition: The products include highly functionalized cyclobutenes and cyclohexadienes.
Wissenschaftliche Forschungsanwendungen
1,2-Nonadiene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, the compound’s reactivity makes it a potential candidate for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1,2-Nonadiene in chemical reactions involves the interaction of its double bonds with various reagents and catalysts. For example, in hydroalumination, the aluminum hydride adds across the double bonds, forming aluminum-containing intermediates that can be further transformed into desired products . In cycloaddition reactions, the compound’s double bonds participate in forming new carbon-carbon bonds, leading to cyclic structures .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene.
Uniqueness of 1,2-Nonadiene: this compound is unique due to its allene structure, which provides distinct reactivity compared to conjugated dienes like 1,3-butadiene and isoprene. The presence of adjacent double bonds allows for unique reaction pathways, such as regioselective hydroalumination and cycloaddition, which are not as readily achievable with other dienes .
Eigenschaften
CAS-Nummer |
22433-33-6 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h5H,1,4,6-9H2,2H3 |
InChI-Schlüssel |
BBECVROIQDCRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
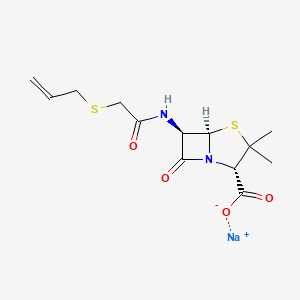
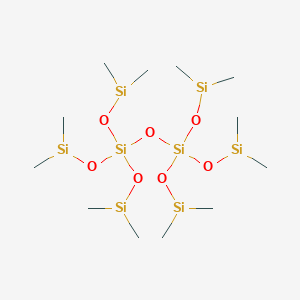

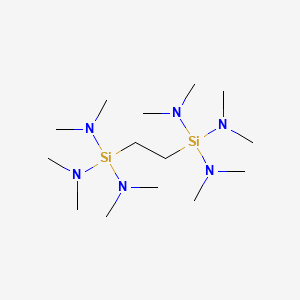
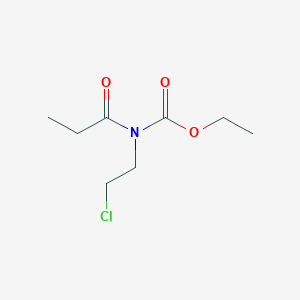
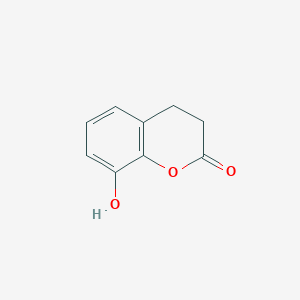
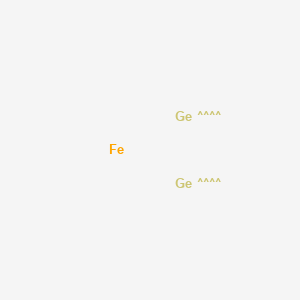
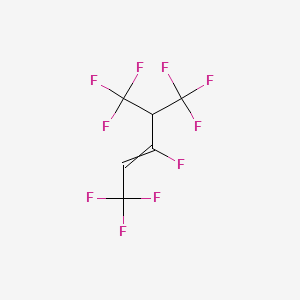
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
